molecular formula C13H13N3O2S B5708203 N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No. B5708203
M. Wt: 275.33 g/mol
InChI Key: BRMCRRLEGAJEID-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as BPTAA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA is a thioacetamide derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide involves the inhibition of various enzymes and signaling pathways. N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has also been found to increase the levels of antioxidant enzymes and promote cell survival. Moreover, N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its high yield synthesis and potential therapeutic applications. However, N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One potential direction is to investigate the use of N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in combination with other therapeutic agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in animal models and humans. Moreover, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide.

Synthesis Methods

N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide can be synthesized through different methods, including the reaction of 2-chloro-N-benzylacetamide with 4-hydroxy-2-mercaptopyrimidine in the presence of a base. Another method involves the reaction of N-benzyl-2-chloroacetamide with 4-hydroxy-2-mercaptopyrimidine in the presence of a base and a catalyst. These methods have been optimized to obtain high yields of N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide.

Scientific Research Applications

N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has shown potential as a therapeutic agent in various scientific research studies. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Moreover, N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.

properties

IUPAC Name

N-benzyl-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11-6-7-14-13(16-11)19-9-12(18)15-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCRRLEGAJEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

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